molecular formula C17H16FN5O2 B2824056 N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-phenoxypropanamide CAS No. 920435-05-8

N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-phenoxypropanamide

Cat. No. B2824056
CAS RN: 920435-05-8
M. Wt: 341.346
InChI Key: UYIWFULYUNWHJI-UHFFFAOYSA-N
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Description

The compound “N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-phenoxypropanamide” is a complex organic molecule. It contains a tetrazole ring, which is a five-membered ring containing four nitrogen atoms, and a phenoxy group, which is a phenol ether . The presence of the fluorophenyl group indicates that the compound may have interesting chemical properties, as fluorine can greatly influence the behavior of organic compounds .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or experimental data, it’s difficult to provide a detailed analysis of its structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the tetrazole ring is known to participate in various reactions, including cycloaddition and substitution reactions . The amide group could also be involved in hydrolysis or condensation reactions .

Scientific Research Applications

Late-Stage Difluoromethylation

Difluoromethylation is a powerful synthetic strategy for introducing fluorine atoms into organic molecules. Researchers have explored difluoromethylation processes based on X–CF₂H bond formation, where X represents carbon (sp), carbon (sp²), carbon (sp³), oxygen, nitrogen, or sulfur. Notably, metal-based methods have emerged for transferring CF₂H to carbon (sp²) sites, both stoichiometrically and catalytically. Additionally, Minisci-type radical chemistry has enabled difluoromethylation of C(sp²)–H bonds, particularly in heteroaromatics. While stereoselective difluoromethylation remains limited, recent advancements include site-selective installation of CF₂H onto large biomolecules like proteins .

Neurotransmitter Modulation: 3-Fluoroamphetamine

Beyond recreational use, 3-fluoroamphetamine (3-FA) has been identified as a nonselective inhibitor of dopamine and serotonin reuptake. Research suggests its potential to inhibit cancer cell proliferation in vitro and promote the release of growth factors in neural contexts. Investigating its precise mechanisms and therapeutic applications could yield valuable insights .

Suzuki–Miyaura Coupling

The Suzuki–Miyaura cross-coupling reaction is widely applied for carbon–carbon bond formation. While not directly related to the compound, understanding its principles can guide future applications. The method combines mild reaction conditions with functional group tolerance, making it a versatile tool for constructing complex molecules. Researchers continue to explore novel boron reagents and ligands to enhance this transformative synthetic approach .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and potential for bioaccumulation. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

The future research directions for this compound could include studying its reactivity, exploring its potential uses, and investigating its mechanism of action. It could also be interesting to study its physical and chemical properties in more detail .

properties

IUPAC Name

N-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN5O2/c1-12(25-15-8-3-2-4-9-15)17(24)19-11-16-20-21-22-23(16)14-7-5-6-13(18)10-14/h2-10,12H,11H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYIWFULYUNWHJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=NN=NN1C2=CC(=CC=C2)F)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-phenoxypropanamide

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